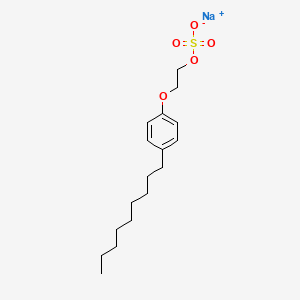
Sodium nonoxynol-1 sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium nonoxynol-1 sulfate is an anionic surfactant widely used in various industrial and commercial applications. It is known for its excellent cleansing, foaming, emulsifying, wetting, dispersing, solubilizing, and foam-stabilizing abilities. This compound is soluble in water and exhibits stability in alkaline, weak acidic, and hard water conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium nonoxynol-1 sulfate is typically synthesized through a sulfation reaction using a continuous reactor, such as a falling film reactor. The process involves the reaction of polyoxyethylene nonyl phenyl ether with sulfur trioxide, followed by neutralization with sodium hydroxide to obtain the final product . The reaction conditions include a mole ratio of sulfur trioxide to polyethers of 1:1 and a temperature range of 30-60°C .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The use of continuous reactors, such as falling film reactors, ensures efficient and consistent production. The process is widely adopted due to its scalability and reliability .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium nonoxynol-1 sulfate primarily undergoes hydrolysis under strong acidic conditions, leading to the breakdown of the sulfate ester bond . It is stable in alkaline and weak acidic environments but can be hydrolyzed in the presence of strong acids .
Common Reagents and Conditions: The hydrolysis of this compound typically involves the use of strong acids, such as hydrochloric acid or sulfuric acid, under elevated temperatures . The reaction conditions include a high concentration of acid and temperatures above room temperature to facilitate the hydrolysis process .
Major Products Formed: The hydrolysis of this compound results in the formation of nonylphenol ethoxylates and inorganic sulfate salts . These products are formed due to the cleavage of the sulfate ester bond in the presence of strong acids .
Applications De Recherche Scientifique
Sodium nonoxynol-1 sulfate has a wide range of applications in scientific research, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a surfactant in various reactions and processes, such as emulsion polymerization and nanoparticle synthesis . In biology, it is employed in the preparation of cell membranes and as a detergent in protein purification . In medicine, it is used in formulations for drug delivery and as an emulsifying agent in pharmaceutical preparations . In industry, it is utilized in the production of cleaning agents, detergents, and personal care products due to its excellent surfactant properties .
Mécanisme D'action
The mechanism of action of sodium nonoxynol-1 sulfate involves its interaction with lipid membranes, leading to the disruption of membrane integrity . This disruption is primarily due to the surfactant’s ability to solubilize lipids and proteins, resulting in the breakdown of the membrane structure . The molecular targets include lipid bilayers and membrane-associated proteins, which are affected by the surfactant’s emulsifying and solubilizing properties .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Sodium dodecyl sulfate
- Sodium lauryl sulfate
- Sodium laureth sulfate
- Sodium cetyl sulfate
Comparison: Sodium nonoxynol-1 sulfate is unique among these compounds due to its specific structure, which includes a nonylphenol ethoxylate group. This structure imparts distinct properties, such as enhanced solubilizing and emulsifying abilities, compared to other surfactants like sodium dodecyl sulfate and sodium lauryl sulfate . Additionally, this compound exhibits better stability in hard water and alkaline conditions, making it suitable for a wider range of applications .
Propriétés
Formule moléculaire |
C17H27NaO5S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
sodium;2-(4-nonylphenoxy)ethyl sulfate |
InChI |
InChI=1S/C17H28O5S.Na/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)21-14-15-22-23(18,19)20;/h10-13H,2-9,14-15H2,1H3,(H,18,19,20);/q;+1/p-1 |
Clé InChI |
OHESZEZYDPDAIH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
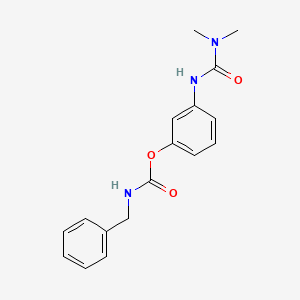
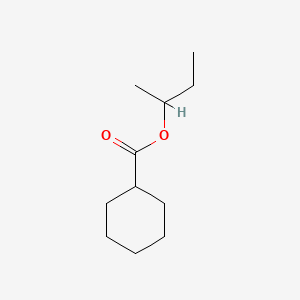
![2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)
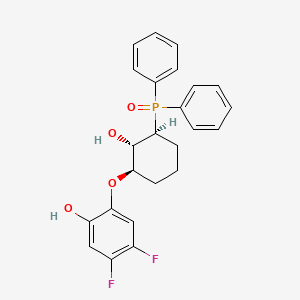

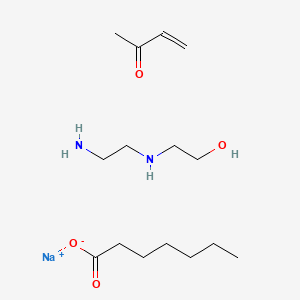
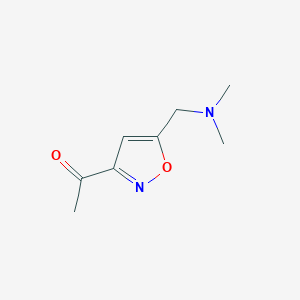

![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

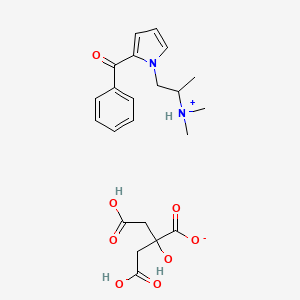
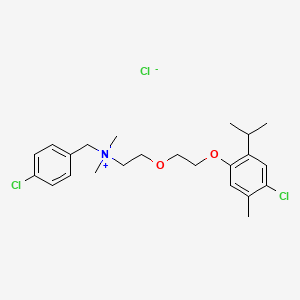
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
